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molecular formula C12H10FN3O B8707655 3-Amino-6-(3-fluorophenyl)pyridine-2-carboxamide CAS No. 917758-89-5

3-Amino-6-(3-fluorophenyl)pyridine-2-carboxamide

Cat. No. B8707655
M. Wt: 231.23 g/mol
InChI Key: HDNYCUIAYFUGAG-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

was synthesized from 3-amino-6-chloropyridine-2-carboxylic acid amide and 3-fluorophenylboronic acid in 92% yield as a white solid, using the procedure described for the synthesis of 3-amino-6-(4-fluorophenyl)-pyridine-2-carboxylic acid amide. The mass spectrum was as follows: MS (m/z): 232 ([M+H]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([NH2:11])=[O:10])=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[F:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1.NC1C(C(N)=O)=NC(C2C=CC(F)=CC=2)=CC=1>>[NH2:1][C:2]1[C:3]([C:9]([NH2:11])=[O:10])=[N:4][C:5]([C:17]2[CH:16]=[CH:15][CH:14]=[C:13]([F:12])[CH:18]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=CC1)C1=CC=C(C=C1)F)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC(=CC1)C1=CC(=CC=C1)F)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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